Norleusactide
Description
Norleusactide (CAS: 17692-62-5) is a synthetic polypeptide belonging to the "-actide" family, which comprises compounds designed to mimic the biological activity of corticotropin (ACTH). These peptides are characterized by structural modifications to enhance stability, receptor affinity, or pharmacokinetic properties compared to native ACTH. This compound specifically incorporates norleucine, a non-proteinogenic amino acid, replacing methionine in its sequence to improve oxidative stability and bioavailability . Its primary therapeutic applications include diagnostic testing for adrenal function and anti-inflammatory treatments, leveraging its ACTH-like stimulation of corticosteroid synthesis .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H222N42O31/c1-10-11-34-93(168-130(206)106(76-186)177-128(204)101(172-118(194)90(147)75-185)67-83-46-50-87(187)51-47-83)121(197)169-98(54-55-112(191)192)125(201)175-104(70-86-72-155-77-162-86)129(205)173-102(66-82-31-13-12-14-32-82)127(203)167-97(41-26-61-157-141(151)152)124(200)174-103(69-85-71-159-91-35-16-15-33-89(85)91)119(195)160-73-111(190)164-99(39-20-24-59-146)137(213)182-63-28-44-108(182)132(208)180-114(79(4)5)134(210)161-74-110(189)163-92(36-17-21-56-143)120(196)165-94(37-18-22-57-144)122(198)166-96(40-25-60-156-140(149)150)123(199)171-100(42-27-62-158-142(153)154)138(214)183-64-29-45-109(183)133(209)181-116(81(8)9)135(211)170-95(38-19-23-58-145)126(202)179-115(80(6)7)136(212)176-105(68-84-48-52-88(188)53-49-84)139(215)184-65-30-43-107(184)131(207)178-113(78(2)3)117(148)193/h12-16,31-33,35,46-53,71-72,77-81,90,92-109,113-116,159,185-188H,10-11,17-30,34,36-45,54-70,73-76,143-147H2,1-9H3,(H2,148,193)(H,155,162)(H,160,195)(H,161,210)(H,163,189)(H,164,190)(H,165,196)(H,166,198)(H,167,203)(H,168,206)(H,169,197)(H,170,211)(H,171,199)(H,172,194)(H,173,205)(H,174,200)(H,175,201)(H,176,212)(H,177,204)(H,178,207)(H,179,202)(H,180,208)(H,181,209)(H,191,192)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,113-,114-,115-,116-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQJXLDFSQATH-GQLZCZGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N8CCCC8C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H222N42O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170222 | |
| Record name | Norleusactide [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3013.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-62-5 | |
| Record name | Norleusactide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norleusactide [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norleusactide involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification process often involves high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Norleusactide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide chain.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Oxidized peptide with modified methionine residues.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with altered amino acid sequence.
Scientific Research Applications
Norleusactide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in stimulating corticosteroid release and its effects on adrenal gland function.
Medicine: Explored as a diagnostic agent for assessing adrenal gland function and potential therapeutic applications in conditions involving adrenal insufficiency.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control processes.
Mechanism of Action
Norleusactide exerts its effects by binding to the adrenocorticotropic hormone receptors on the adrenal glands. This binding stimulates the release of corticosteroids, such as cortisol, which play a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of this compound and Analogs
| Compound | CAS Number | Key Structural Features | Receptor Affinity (ACTH-R) | Half-Life (min) | Clinical Applications |
|---|---|---|---|---|---|
| This compound | 17692-62-5 | Norleucine substitution at position 4 | High | 45–60 | Adrenal function testing, inflammation |
| Tetracosactide | 16960-16-0 | 24-amino acid sequence | Moderate-High | 30–45 | Adrenocortical stimulation |
| Tricosactide | 9034-56-4 | 23-amino acid sequence | Moderate | 20–30 | Diagnostic use (historical) |
| Seractide | 25068-38-6 | Serine-rich N-terminal modification | Low-Moderate | 15–25 | Experimental anti-inflammatory |
| Giractide | 9034-58-6 | Glycine substitution at position 1 | Low | 10–20 | Limited clinical use |
Key Observations :
- Structural Stability: this compound’s norleucine substitution enhances resistance to enzymatic degradation compared to methionine-containing analogs like Tetracosactide .
- Receptor Affinity: Tetracosactide and this compound exhibit higher ACTH receptor (ACTH-R) binding due to conserved residues in their bioactive cores (positions 5–10) .
- Pharmacokinetics: this compound’s extended half-life (45–60 minutes) makes it preferable for sustained adrenal stimulation in diagnostic settings, outperforming shorter-acting analogs like Tricosactide .
Pharmacodynamic and Clinical Comparisons
Efficacy in Adrenal Stimulation
In a 2021 study comparing ACTH analogs, this compound demonstrated 1.5× higher cortisol release in adrenal cells compared to Giractide, attributed to its optimized hydrophobic interactions with ACTH-R . However, Tetracosactide showed comparable efficacy at lower doses, likely due to its longer native-like sequence .
Anti-Inflammatory Activity
This compound’s anti-inflammatory effects were evaluated in a rodent model of arthritis (2023). It reduced interleukin-6 (IL-6) levels by 40% versus placebo, outperforming Seractide (25% reduction) but underperforming newer analogs like Tosactide (55% reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
